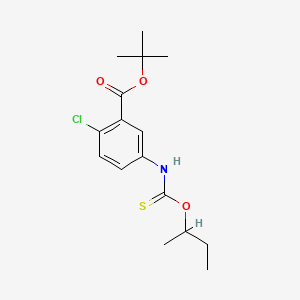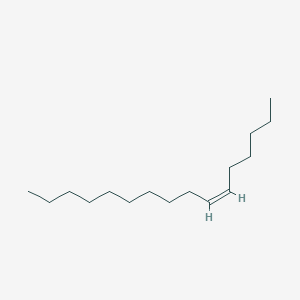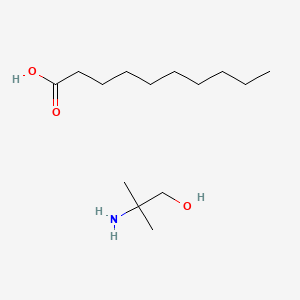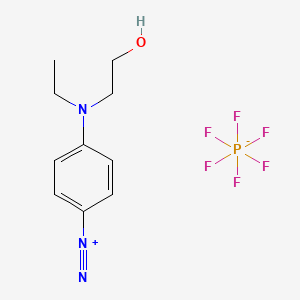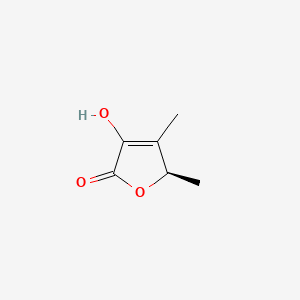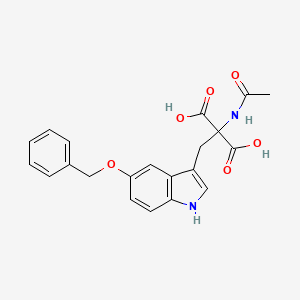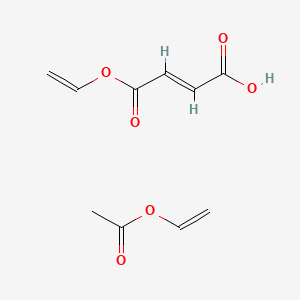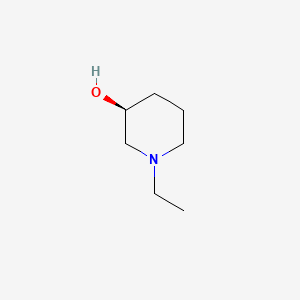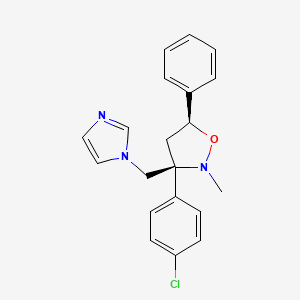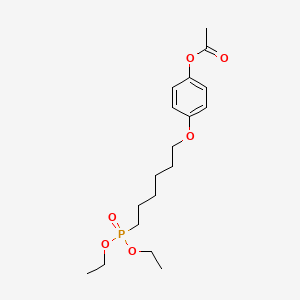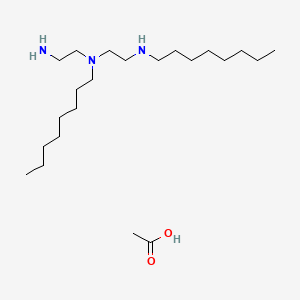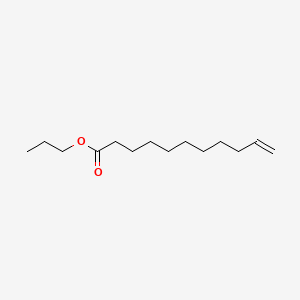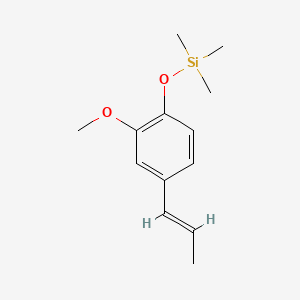
Silane, (2-methoxy-4-propenylphenoxy)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (2-methoxy-4-propenylphenoxy)trimethyl- is a chemical compound with the molecular formula C13H20O2Si and a molecular weight of 236.3822 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Silane, (2-methoxy-4-propenylphenoxy)trimethyl- typically involves the reaction of isoeugenol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Silane, (2-methoxy-4-propenylphenoxy)trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isoeugenol and trimethylsilanol.
Aplicaciones Científicas De Investigación
Silane, (2-methoxy-4-propenylphenoxy)trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the protection of hydroxyl groups and as an intermediate in the synthesis of other compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of Silane, (2-methoxy-4-propenylphenoxy)trimethyl- involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group for hydroxyl functionalities, allowing selective reactions to occur at other sites on the molecule. The compound can also participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .
Comparación Con Compuestos Similares
Silane, (2-methoxy-4-propenylphenoxy)trimethyl- can be compared with other similar compounds such as:
Silane, (2-methoxyphenyl)trimethyl-: This compound has a similar structure but lacks the propenyl group, which affects its reactivity and applications.
Silane, (4-methoxyphenyl)trimethyl-: This compound has the methoxy group in a different position, leading to different chemical properties and uses.
The uniqueness of Silane, (2-methoxy-4-propenylphenoxy)trimethyl- lies in its specific structure, which imparts distinct reactivity and makes it suitable for various specialized applications.
Propiedades
Número CAS |
6689-41-4 |
|---|---|
Fórmula molecular |
C13H20O2Si |
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-6-7-11-8-9-12(13(10-11)14-2)15-16(3,4)5/h6-10H,1-5H3/b7-6+ |
Clave InChI |
FXUZMKVABCZGAX-VOTSOKGWSA-N |
SMILES isomérico |
C/C=C/C1=CC(=C(C=C1)O[Si](C)(C)C)OC |
SMILES canónico |
CC=CC1=CC(=C(C=C1)O[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


